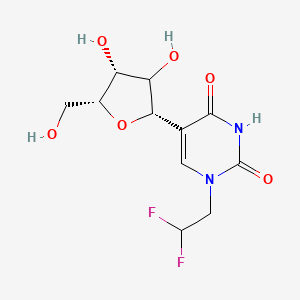

N1-(1,1-Difluoroethyl)pseudouridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H14F2N2O6 |

|---|---|

Molecular Weight |

308.24 g/mol |

IUPAC Name |

1-(2,2-difluoroethyl)-5-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C11H14F2N2O6/c12-6(13)2-15-1-4(10(19)14-11(15)20)9-8(18)7(17)5(3-16)21-9/h1,5-9,16-18H,2-3H2,(H,14,19,20)/t5-,7+,8?,9+/m1/s1 |

InChI Key |

AIRFOPFGWMIWKE-DUQYIQTESA-N |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1CC(F)F)[C@H]2C([C@H]([C@H](O2)CO)O)O |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1CC(F)F)C2C(C(C(O2)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

N1-(1,1-Difluoroethyl)pseudouridine: A Technical Overview for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-(1,1-Difluoroethyl)pseudouridine is a synthetic ribonucleoside, an analog of the naturally occurring pseudouridine (B1679824). Its structural modifications, specifically the introduction of a difluoroethyl group at the N1 position of the uracil (B121893) base, suggest its potential utility in the development of antiviral therapeutics and as a component of modified mRNA technologies. This document provides a comprehensive technical guide, consolidating available information and inferring potential experimental methodologies and biological activities based on related compounds. While specific experimental data for this compound is not extensively available in the public domain, this guide serves as a foundational resource for researchers investigating its properties and applications.

Chemical and Physical Properties

This compound is characterized by the following properties:

| Property | Value |

| Molecular Formula | C11H14F2N2O6 |

| Molecular Weight | 308.24 g/mol |

| IUPAC Name | 1-(1,1-difluoroethyl)-5-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione |

| CAS Number | Not available |

| Physical State | Solid (predicted) |

| Solubility | Soluble in water and polar organic solvents (predicted) |

Synthesis and Characterization

While a specific, detailed synthesis protocol for this compound is not publicly available, a plausible synthetic route can be extrapolated from general methods for N1-alkylation of pseudouridine.

General Synthesis Workflow

The synthesis would likely involve the protection of the hydroxyl groups of the ribose moiety, followed by N1-alkylation of the pseudouridine base, and subsequent deprotection.

Unveiling N1-(1,1-Difluoroethyl)pseudouridine: A Technical Guide on its Discovery and Synthesis for Advanced mRNA Therapeutics

For Immediate Release

A deep dive into the chemical synthesis, discovery, and potential applications of N1-(1,1-Difluoroethyl)pseudouridine, a novel modification for next-generation mRNA therapeutics.

In the rapidly evolving landscape of mRNA therapeutics, the strategic modification of nucleosides is paramount to enhancing stability, increasing translational efficiency, and mitigating the innate immune response. Building on the foundational discovery that pseudouridine (B1679824) and its N1-methylated counterpart can significantly improve the therapeutic profile of mRNA, researchers have explored a variety of N1-substitutions to further refine these properties. This technical guide focuses on a promising, albeit less documented, modification: this compound.

While specific peer-reviewed data on the discovery and performance of this compound is not extensively available in the public domain, its commercial availability as a synthetic nucleoside suggests its role in proprietary research and development within the biotechnology sector. This guide will, therefore, provide a comprehensive overview of the rationale behind N1-alkylation of pseudouridine, a plausible synthetic pathway for this compound based on established chemical principles, and the broader context of its potential impact on mRNA-based drugs and vaccines.

The Rationale for N1-Substitution in Pseudouridine

The introduction of pseudouridine (Ψ) into mRNA transcripts was a pivotal step in overcoming the inflammatory response often triggered by in vitro transcribed RNA. This modification, where the glycosidic bond is shifted from N1 to C5 of the uracil (B121893) base, alters the hydrogen bonding capacity and conformational flexibility of the nucleoside. Further substitution at the N1 position, most notably with a methyl group to create N1-methylpseudouridine (m1Ψ), has been shown to offer even greater advantages.[1][2] These benefits, which form the rationale for exploring other N1-substitutions like the 1,1-difluoroethyl group, include:

-

Reduced Immunogenicity: N1-alkylation can further dampen the recognition of mRNA by innate immune sensors such as Toll-like receptors (TLRs), leading to a less pronounced inflammatory response.[3][]

-

Enhanced Translational Efficiency: By modulating codon-anticodon interactions and potentially influencing ribosome pausing, N1-substituted pseudouridines can lead to higher protein expression from the mRNA template.[5][6]

-

Improved Stability: Modifications to the pseudouridine base can contribute to the overall stability of the mRNA molecule, protecting it from degradation and prolonging its therapeutic effect.[]

The choice of a 1,1-difluoroethyl group as a novel N1-substituent is likely driven by the unique properties of fluorine in medicinal chemistry. The strong carbon-fluorine bond and the high electronegativity of fluorine can influence the electronic properties of the uracil ring, potentially impacting base stacking interactions and the overall conformation of the mRNA. This could lead to a distinct biological profile compared to the more common N1-methyl modification.

Proposed Synthesis of this compound

While a definitive, published protocol for the synthesis of this compound remains elusive, a plausible multi-step chemical synthesis can be proposed based on general methodologies for N1-alkylation of pseudouridine and difluoroethylation reactions.

Table 1: Proposed Key Synthesis Steps and Reagents

| Step | Transformation | Key Reagents and Conditions |

| 1 | Protection of Ribose Hydroxyls | Acetic anhydride (B1165640), pyridine |

| 2 | N1-Difluoroethylation | 2,2-difluoroethyl triflate, a strong non-nucleophilic base (e.g., DBU) in an aprotic solvent (e.g., acetonitrile) |

| 3 | Deprotection of Ribose Hydroxyls | Ammonolysis (e.g., NH3 in methanol) |

| 4 | Phosphorylation | Phosphoryl chloride (POCl3) in trimethyl phosphate, followed by pyrophosphate |

dot graph Synthesis_Workflow { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Pseudouridine [label="Pseudouridine"]; Protected_Psi [label="2',3',5'-Tri-O-acetyl-pseudouridine"]; N1_Alkylated_Protected_Psi [label="N1-(1,1-Difluoroethyl)-2',3',5'-tri-O-acetyl-pseudouridine"]; N1_Alkylated_Psi [label="this compound"]; N1_Alkylated_Psi_TP [label="this compound-5'-triphosphate"];

Caption: Proposed experimental workflow for synthesis and evaluation.

Experimental Protocols

Protocol 1: Proposed Synthesis of this compound

-

Protection of Ribose Hydroxyls:

-

Dissolve pseudouridine in pyridine.

-

Add acetic anhydride dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with methanol (B129727) and concentrate under reduced pressure.

-

Purify the resulting 2',3',5'-tri-O-acetyl-pseudouridine by silica (B1680970) gel chromatography.

-

-

N1-Difluoroethylation:

-

Dissolve the protected pseudouridine in anhydrous acetonitrile.

-

Add a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Add 2,2-difluoroethyl triflate dropwise and stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

-

Neutralize the reaction and purify the N1-(1,1-Difluoroethyl)-2',3',5'-tri-O-acetyl-pseudouridine by silica gel chromatography.

-

-

Deprotection:

-

Dissolve the protected, N1-alkylated pseudouridine in a solution of ammonia (B1221849) in methanol.

-

Stir at room temperature overnight.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the final this compound product by chromatography.

-

Protocol 2: Phosphorylation to Triphosphate

The purified this compound would then be converted to its 5'-triphosphate form, which is necessary for its incorporation into mRNA during in vitro transcription. A common method is the one-pot Ludwig-Eckstein synthesis:

-

Dissolve the nucleoside in trimethyl phosphate.

-

Cool to 0°C and add phosphoryl chloride (POCl3).

-

After the initial phosphorylation, add a solution of tributylammonium (B8510715) pyrophosphate in DMF.

-

Quench the reaction with a buffer solution (e.g., triethylammonium (B8662869) bicarbonate).

-

Purify the resulting this compound-5'-triphosphate by ion-exchange chromatography.

Protocol 3: In Vitro Transcription

The synthesized triphosphate can then be used in a standard in vitro transcription reaction to generate mRNA containing the this compound modification.

-

Combine a linearized DNA template encoding the gene of interest with ATP, GTP, CTP, and this compound-5'-triphosphate in a transcription buffer.

-

Add an RNA polymerase (e.g., T7 RNA polymerase).

-

Incubate at 37°C.

-

Following the reaction, treat with DNase to remove the DNA template.

-

Purify the mRNA using a suitable method such as lithium chloride precipitation or column purification.

Potential Signaling Pathways and Cellular Interactions

The incorporation of N1-substituted pseudouridines into mRNA is primarily aimed at modulating the interaction with the innate immune system. The key signaling pathway involved is the recognition of foreign RNA by pattern recognition receptors (PRRs) such as TLR3, TLR7, and TLR8, which are located in endosomes, and RIG-I and MDA5 in the cytoplasm.

Caption: Evasion of innate immune signaling by modified mRNA.

By modifying the pseudouridine at the N1 position, the ability of these PRRs to bind to the mRNA is reduced. This leads to a significant downregulation of the downstream signaling cascades that would normally result in the production of type I interferons and other pro-inflammatory cytokines, thus preventing the translational shutdown and cellular toxicity associated with an anti-viral response.

Future Outlook

The exploration of novel nucleoside modifications like this compound is a testament to the ongoing innovation in the field of mRNA therapeutics. While detailed public data remains limited, the principles of fluorine chemistry suggest that this modification could offer unique advantages in terms of mRNA stability and translational efficiency. Further research and publication of data from the entities currently exploring this molecule will be crucial to fully understand its potential and to solidify its place in the arsenal (B13267) of tools for developing safer and more effective mRNA-based medicines and vaccines. Researchers in the field are encouraged to investigate the synthesis and application of this and other novel modifications to continue advancing this transformative therapeutic modality.

References

- 1. Pseudouridines in RNAs: switching atoms means shifting paradigms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. preprints.org [preprints.org]

- 3. trilinkbiotech.com [trilinkbiotech.com]

- 5. Frontiers | The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines [frontiersin.org]

- 6. researchgate.net [researchgate.net]

Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of N1-Substituted Pseudouridine Analogs in mRNA

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: The strategic incorporation of modified nucleosides into messenger RNA (mRNA) has revolutionized the landscape of nucleic acid therapeutics, enhancing stability, increasing translational efficiency, and mitigating innate immune responses. While N1-methylpseudouridine (m1Ψ) has become a cornerstone of this technology, the exploration of other N1-substituted pseudouridine (B1679824) analogs is a burgeoning field of interest. This technical guide delves into the mechanism of action of N1-substituted pseudouridine modifications in mRNA, with a specific focus on insights gleaned from N1-(2-fluoroethyl)pseudouridine (FE1Ψ), a close structural analog to the novel N1-(1,1-Difluoroethyl)pseudouridine. Due to the absence of publicly available data for this compound, this document leverages findings from related N1-substituted compounds to project a potential mechanistic framework.

Introduction: The Rationale for N1-Substituted Pseudouridine Modifications

The introduction of pseudouridine (Ψ) into mRNA was a pivotal discovery, demonstrating a significant reduction in the activation of innate immune sensors like Toll-like receptors (TLRs) and Protein Kinase R (PKR). This modification, in turn, leads to higher protein expression from the synthetic mRNA.[1] Building on this, N1-methylation of pseudouridine (m1Ψ) was found to further enhance protein expression, setting a new benchmark for therapeutic mRNA.[1][2] The N1 position of pseudouridine presents a chemically accessible site for a variety of substitutions, opening the door to fine-tuning the properties of mRNA for therapeutic applications. The addition of groups like fluoroethyl at this position is hypothesized to modulate the electronic and steric properties of the nucleoside, potentially influencing codon-anticodon interactions, ribosome pausing, and overall translational dynamics.

Core Mechanism of Action: A Multi-faceted Impact on mRNA Function

The therapeutic benefit of incorporating N1-substituted pseudouridines into mRNA stems from a combination of factors that collectively enhance protein production. The primary mechanisms are evasion of the innate immune system and enhancement of translational efficiency.

2.1. Evasion of Innate Immune Recognition:

Unmodified single-stranded RNA can be recognized by pattern recognition receptors (PRRs) such as TLR7 and TLR8 in endosomes, and RIG-I and PKR in the cytoplasm, triggering an antiviral-like inflammatory response. This response includes the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), which leads to a global shutdown of protein synthesis.[1]

The presence of N1-substituted pseudouridines, including analogs like FE1Ψ, is believed to alter the conformation of the mRNA, preventing its recognition by these immune sensors. This abrogation of the innate immune response is a critical first step in ensuring robust protein translation from the therapeutic mRNA.[1]

2.2. Enhancement of Translational Efficiency:

Beyond immune evasion, N1-substituted pseudouridines can directly impact the translation process. Studies on m1Ψ have shown that its incorporation can increase ribosome density on the mRNA, suggesting that it may favor ribosome loading and recycling.[3][4] It is plausible that N1-fluoroalkyl substitutions could similarly influence ribosome dynamics. The altered conformation of the sugar-phosphate backbone and the modified base-pairing properties could lead to more efficient initiation or elongation, ultimately boosting protein output.[]

Quantitative Data on N1-Substituted Pseudouridines

While specific data for this compound is not available, a study by TriLink BioTechnologies on various N1-substituted pseudouridines, including N1-(2-fluoroethyl)-Ψ (FE1Ψ), provides valuable comparative insights.[1]

Table 1: Relative In Vitro Transcription Efficiency of N1-Substituted ΨTPs

| N1-Modification | Relative Transcription Efficiency (%) |

| Wild-Type (U) | 100 |

| Pseudouridine (Ψ) | ~110 |

| N1-methyl-Ψ (m1Ψ) | ~125 |

| N1-ethyl-Ψ (Et1Ψ) | ~120 |

| N1-(2-fluoroethyl)-Ψ (FE1Ψ) | ~115 |

| N1-propyl-Ψ (Pr1Ψ) | ~100 |

| N1-methoxymethyl-Ψ (MOM1Ψ) | ~80 |

Data is estimated from the bar chart presented in the cited source.[1]

Table 2: In Vitro Translation and Cellular Activity of Modified Luciferase mRNAs

| mRNA Modification | Relative In Vitro Translation (Wheat Germ Extract) | Luciferase Activity in THP-1 cells (Relative Light Units) |

| Wild-Type (U) | High | Low |

| Pseudouridine (Ψ) | Moderate | Moderate |

| N1-methyl-Ψ (m1Ψ) | Moderate | High |

| N1-ethyl-Ψ (Et1Ψ) | Moderate | High |

| N1-(2-fluoroethyl)-Ψ (FE1Ψ) | Moderate | High |

| N1-propyl-Ψ (Pr1Ψ) | Low | Moderate-High |

| N1-methoxymethyl-Ψ (MOM1Ψ) | Low | Moderate-High |

Qualitative and quantitative data are estimated from the bar charts in the cited source.[1]

The data suggests that while bulkier N1-substitutions might slightly impede in vitro translation, this effect is more than compensated for in a cellular context where the reduction of innate immune-mediated translational shutdown is a dominant factor.[1] Notably, FE1Ψ-modified mRNA demonstrated high luciferase activity in THP-1 cells, comparable to that of m1Ψ-mRNA.[1]

Experimental Protocols

The following are generalized protocols for key experiments involved in the evaluation of novel mRNA modifications, based on established methodologies.

4.1. In Vitro Transcription (IVT) for Modified mRNA Synthesis

This protocol outlines the synthesis of mRNA with complete substitution of UTP with a modified N1-substituted pseudouridine triphosphate.

Workflow:

Materials:

-

Linearized plasmid DNA template containing the gene of interest downstream of a T7 promoter.

-

T7 RNA polymerase.

-

Ribonucleotide solution mix (ATP, GTP, CTP).

-

This compound triphosphate (or other modified ΨTP).

-

Cap analog (e.g., CleanCap™).

-

Reaction buffer.

-

RNase-free DNase I.

-

Purification reagents (e.g., lithium chloride).

Procedure:

-

Assemble the transcription reaction at room temperature by combining the reaction buffer, cap analog, NTPs (with the modified ΨTP completely replacing UTP), and the DNA template.

-

Initiate the reaction by adding T7 RNA polymerase.

-

Incubate the reaction at 37°C for 2 to 4 hours.

-

To remove the DNA template, add RNase-free DNase I and incubate for a further 15-30 minutes at 37°C.

-

Purify the mRNA using a method such as lithium chloride precipitation or chromatography to remove enzymes, unincorporated nucleotides, and DNA fragments.

-

Assess the quality and quantity of the synthesized mRNA using spectrophotometry (e.g., NanoDrop) and gel electrophoresis.

4.2. In Vitro Translation Assay

This assay assesses the translational efficiency of the modified mRNA in a cell-free system.

Materials:

-

Cell-free translation system (e.g., wheat germ extract or rabbit reticulocyte lysate).

-

Synthesized modified mRNA.

-

Amino acid mixture (can be radiolabeled for detection).

-

Reaction buffer.

Procedure:

-

Program the cell-free lysate with the modified mRNA.

-

Incubate the reaction at the recommended temperature (e.g., 25-30°C) for a specified time (e.g., 60-90 minutes).

-

Stop the reaction and quantify the protein product. If a reporter enzyme like luciferase is used, its activity can be measured using a luminometer. If radiolabeled amino acids are used, the protein can be quantified by SDS-PAGE and autoradiography.

4.3. Cellular Transfection and Reporter Assay

This experiment evaluates the performance of the modified mRNA in a cellular context.

Materials:

-

Cultured cells (e.g., HEK293T or THP-1).

-

Synthesized modified mRNA encoding a reporter protein (e.g., Luciferase or GFP).

-

Transfection reagent (e.g., lipid nanoparticles).

-

Cell culture medium.

-

Assay reagents for the reporter protein.

Procedure:

-

Seed cells in a multi-well plate and grow to the desired confluency.

-

Complex the modified mRNA with the transfection reagent according to the manufacturer's protocol.

-

Add the mRNA-transfection reagent complexes to the cells and incubate.

-

At various time points post-transfection (e.g., 6, 24, 48 hours), lyse the cells and measure the reporter protein expression. For luciferase, use a luminometer. For GFP, use a fluorescence microscope or flow cytometer.

Future Directions and Conclusion

The exploration of novel N1-substituted pseudouridines, such as the hypothetical this compound, holds significant promise for the advancement of mRNA therapeutics. Based on the data from its fluoroethyl analog, it is anticipated that such modifications will maintain the key benefits of reduced immunogenicity and enhanced protein expression. The difluoro- substitution could potentially offer unique conformational or stability properties that may further refine the therapeutic window of mRNA.

Further research is imperative to synthesize and characterize this compound and its corresponding triphosphate. Subsequent studies should focus on its incorporation efficiency into mRNA, its impact on translation fidelity and efficiency, its interaction with the ribosomal machinery, and its immunogenic profile in various cell types and in vivo models. The systematic evaluation of a diverse library of N1-substituted pseudouridines will undoubtedly pave the way for the next generation of highly potent and precisely controlled mRNA-based medicines.

References

- 1. trilinkbiotech.com [trilinkbiotech.com]

- 2. N1-Methylpseudouridine: Increase mRNA vaccine effectiveness - News Blog - Jena Bioscience [jenabioscience.com]

- 3. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP2791160B1 - Modified mrna compositions - Google Patents [patents.google.com]

The Role of the N1-(1,1-Difluoroethyl) Group in Pseudouridine Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The modification of messenger RNA (mRNA) with nucleoside analogs has become a cornerstone of modern therapeutic development, enhancing stability, increasing translational efficiency, and reducing innate immunogenicity. Pseudouridine (B1679824) (Ψ) and its N1-methylated derivative (m1Ψ) have been pivotal in this advancement. This technical guide delves into the emerging role of N1-substituted pseudouridine analogs, with a specific focus on the potential contributions of the N1-(1,1-difluoroethyl) group to pseudouridine's function within therapeutic mRNA. While direct experimental data on N1-(1,1-difluoroethyl)pseudouridine is limited, this paper will extrapolate its likely properties based on closely related analogs and foundational principles of mRNA modification. We will explore the rationale behind N1-substitutions, present comparative data for similar analogs, detail relevant experimental protocols for evaluation, and visualize the implicated biological pathways.

Introduction: The Significance of Pseudouridine in mRNA Therapeutics

Pseudouridine (Ψ), an isomer of uridine (B1682114), is the most abundant RNA modification in nature.[1][2] Its incorporation into mRNA has been shown to confer significant advantages for therapeutic applications. The key structural difference between pseudouridine and uridine is the C-C glycosidic bond in pseudouridine, which replaces the N-C glycosidic bond in uridine.[3] This change provides an additional hydrogen bond donor at the N1 position, which can enhance base stacking and stabilize RNA secondary structures.[3][4]

Functionally, the inclusion of pseudouridine in synthetic mRNA leads to:

-

Reduced Innate Immune Recognition: The presence of pseudouridine helps the mRNA to evade detection by endosomal Toll-like receptors (TLRs) such as TLR7 and TLR8, which are key sensors of foreign RNA.[5][6] This mitigation of the innate immune response prevents the shutdown of protein translation and reduces inflammatory cytokine production.[6]

-

Enhanced Translational Efficiency: By reducing the activation of protein kinase R (PKR), which is triggered by foreign double-stranded RNA, pseudouridine-modified mRNA leads to more robust and sustained protein production.[6]

The development of N1-methylpseudouridine (m1Ψ) further improved upon these characteristics. The methylation at the N1 position was found to offer even greater immune evasion and translational enhancement, setting a new benchmark for mRNA therapeutics.[5][7] This has prompted further exploration into other N1-substitutions to fine-tune the properties of mRNA for various therapeutic needs.

The Rationale for N1-Alkylation of Pseudouridine

The success of N1-methylpseudouridine has spurred investigations into a variety of N1-alkyl substitutions to further modulate the physicochemical and biological properties of mRNA. The introduction of different alkyl groups at the N1 position can influence:

-

Hydrophobicity and Steric Hindrance: Altering the size and nature of the N1-substituent can impact interactions with cellular machinery, including ribosomes and immune sensors.

-

Electronic Properties: The electronegativity of substituents, such as fluorine, can alter the charge distribution of the nucleobase, potentially influencing base pairing and stacking interactions.

-

Metabolic Stability: Modifications at the N1 position can protect the pseudouridine from enzymatic degradation, potentially increasing the half-life of the mRNA.

The difluoroethyl group, with its increased polarity and potential for unique intermolecular interactions, represents a rational extension of this exploratory effort.

The Anticipated Role of the Difluoroethyl Group

While direct experimental data for this compound is not extensively available in the public domain, we can infer its potential properties based on studies of similar N1-substituted analogs, such as N1-ethyl-Ψ (Et1Ψ) and N1-(2-fluoroethyl)-Ψ (FE1Ψ).[6]

The introduction of a difluoroethyl group at the N1 position is hypothesized to:

-

Modulate Immune Recognition: The electronegative fluorine atoms could alter the hydrogen bonding potential of the N1 region, potentially leading to a distinct interaction profile with innate immune receptors like TLR7 and TLR8. This could result in a further reduction of the immune response compared to non-fluorinated analogs.

-

Influence Translational Efficiency: The size and electronic nature of the difluoroethyl group may impact the efficiency of incorporation by RNA polymerase during in vitro transcription and could also affect the dynamics of ribosome translocation during protein synthesis.[6]

-

Enhance mRNA Stability: The strong C-F bonds and the overall stability of the difluoroethyl group may contribute to increased resistance against degradation by cellular nucleases.

Quantitative Data on N1-Substituted Pseudouridine Analogs

To provide a framework for understanding the potential performance of this compound, we can examine comparative data from a study on various N1-substituted pseudouridine analogs. The following table summarizes findings from a poster by TriLink BioTechnologies, which evaluated the expression of Firefly Luciferase (FLuc) mRNA containing different N1-modified pseudouridines in the THP-1 monocyte cell line, a model for innate immune activation.[6]

| N1-Substituted Pseudouridine (Ψ) | Relative Luciferase Expression (Normalized to Ψ-mRNA) | Cell Viability (MTT Assay) vs. WT-mRNA |

| Unmodified (Ψ) | 1.0 | Lower |

| N1-methyl-Ψ (m1Ψ) | ~2.5 | Higher |

| N1-ethyl-Ψ (Et1Ψ) | ~2.2 | Higher |

| N1-(2-fluoroethyl)-Ψ (FE1Ψ) | ~2.0 | Higher |

| N1-propyl-Ψ (Pr1Ψ) | ~1.8 | Higher |

| N1-methoxymethyl-Ψ (MOM1Ψ) | ~2.4 | Higher |

Data is estimated from graphical representations in the cited source and is intended for comparative purposes.[6]

This data indicates that several N1-substitutions, including the closely related N1-(2-fluoroethyl)-Ψ, can lead to higher protein expression than the parent Ψ-modified mRNA and exhibit lower cytotoxicity compared to wild-type (uridine-containing) mRNA.[6] It is plausible that this compound would exhibit a similar, if not further enhanced, profile due to the electronic effects of the geminal fluorine atoms.

Experimental Protocols

The evaluation of novel modified nucleosides like this compound requires a series of well-defined experiments. Below are detailed methodologies for key assays.

In Vitro Transcription of Modified mRNA

This protocol outlines the synthesis of mRNA incorporating this compound-5'-triphosphate.

Materials:

-

Linearized DNA template with a T7 promoter encoding the gene of interest (e.g., Firefly Luciferase).

-

This compound-5'-triphosphate.

-

ATP, GTP, CTP solutions.

-

T7 RNA Polymerase.

-

Transcription Buffer (containing Tris-HCl, MgCl2, DTT, spermidine).

-

RNase Inhibitor.

-

DNase I.

-

Nuclease-free water.

-

Capping reagent (e.g., CleanCap® Reagent AG).[1]

Procedure:

-

Thaw all reagents on ice.

-

Assemble the transcription reaction at room temperature in a nuclease-free tube in the following order:

-

Nuclease-free water to a final volume of 20 µL.

-

10X Transcription Buffer (2 µL).

-

ATP, GTP, CTP (2 µL of each, at a stock concentration of 10 mM).

-

This compound-5'-triphosphate (2 µL, at a stock concentration of 10 mM).

-

Linearized DNA template (1 µg).

-

Capping reagent (as per manufacturer's instructions).

-

T7 RNA Polymerase (2 µL).

-

-

Mix gently by pipetting and incubate at 37°C for 2 hours.

-

Add 1 µL of DNase I and incubate at 37°C for 15 minutes to digest the DNA template.

-

Purify the mRNA using a suitable method, such as lithium chloride precipitation or a column-based purification kit.

-

Quantify the mRNA concentration and assess its integrity via gel electrophoresis.

Luciferase Reporter Assay in Cell Culture

This assay measures the translational efficiency of the modified mRNA.

Materials:

-

HEK293T or other suitable cell line.

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Purified mRNA encoding Firefly Luciferase (modified with this compound).

-

Transfection reagent (e.g., Lipofectamine MessengerMAX).

-

Luciferase Assay System.

-

Luminometer.

-

96-well cell culture plates.

Procedure:

-

Seed cells in a 96-well plate at a density that will result in ~80% confluency at the time of transfection.

-

On the day of transfection, dilute the mRNA and the transfection reagent in separate tubes of serum-free medium, according to the manufacturer's protocol.

-

Combine the diluted mRNA and transfection reagent and incubate to allow for complex formation.

-

Add the mRNA-lipid complexes to the cells and incubate for the desired time period (e.g., 24 hours).

-

Lyse the cells using the lysis buffer provided with the Luciferase Assay System.

-

Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

-

Normalize the luciferase activity to the total protein concentration or to a co-transfected control reporter.

Toll-Like Receptor (TLR) Activation Assay

This assay assesses the immunogenicity of the modified mRNA.

Materials:

-

HEK-Blue™ TLR7/8 reporter cell line (InvivoGen).

-

HEK-Blue™ Detection medium.

-

Purified mRNA (modified with this compound).

-

Positive control (e.g., R848).

-

96-well cell culture plates.

Procedure:

-

Plate the HEK-Blue™ TLR7/8 cells in a 96-well plate.

-

Add the modified mRNA at various concentrations to the cells. Include a positive control and a negative control (unmodified mRNA or vehicle).

-

Incubate the cells for 24 hours.

-

Add HEK-Blue™ Detection medium to the cell supernatant.

-

Incubate for 1-4 hours and measure the absorbance at 620-650 nm.

-

The absorbance is proportional to the level of secreted embryonic alkaline phosphatase (SEAP), which is indicative of TLR activation.

Signaling Pathways and Visualizations

The incorporation of modified nucleosides like this compound is intended to modulate the interaction of mRNA with the innate immune system. The primary signaling pathway of interest is the endosomal Toll-like receptor pathway.

Caption: Modulation of innate immune signaling by modified mRNA.

The diagram above illustrates the hypothesized mechanism by which mRNA modified with this compound may function. By reducing recognition by endosomal Toll-like receptors 7 and 8, the modified mRNA is expected to lead to decreased downstream signaling through MyD88, resulting in lower activation of NF-κB and IRF7. This, in turn, would suppress the transcription of pro-inflammatory cytokines and type I interferons, preventing the translational shutdown and leading to enhanced production of the therapeutic protein.

Caption: Workflow for evaluating N1-(1,1-Difluoroethyl)Ψ-modified mRNA.

This workflow diagram outlines the key steps in the synthesis and functional characterization of mRNA containing this compound. It begins with the in vitro transcription from a DNA template, followed by purification and quality control of the resulting mRNA. The functional properties of the modified mRNA are then assessed through cell-based assays to determine its translational efficiency and immunogenicity.

Conclusion

The strategic modification of nucleosides is a powerful tool in the development of mRNA-based therapeutics. While N1-methylpseudouridine has set a high standard, the exploration of other N1-substitutions, such as the N1-(1,1-difluoroethyl) group, holds the promise of further refining the performance of therapeutic mRNA. The introduction of fluorine atoms at this position is a rational approach to modulate the electronic and steric properties of the nucleoside, with the potential to enhance immune evasion and maintain or improve translational output. The experimental framework provided in this guide offers a clear path for the synthesis and comprehensive evaluation of mRNA containing this compound and other novel analogs. Further research in this area is crucial for the continued advancement of mRNA technology and the development of next-generation genetic medicines.

References

- 1. neb.com [neb.com]

- 2. Overview of In Vitro Transcription | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. Pseudouridines in RNAs: switching atoms means shifting paradigms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural and dynamic effects of pseudouridine modifications on noncanonical interactions in RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines [frontiersin.org]

- 6. trilinkbiotech.com [trilinkbiotech.com]

- 7. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of N1-(1,1-Difluoroethyl)pseudouridine-5'-triphosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemical synthesis of N1-(1,1-Difluoroethyl)pseudouridine-5'-triphosphate, a modified nucleotide of significant interest in the development of mRNA-based therapeutics. The incorporation of N1-modified pseudouridine (B1679824) derivatives into mRNA has been shown to enhance translational efficiency and reduce the innate immune response. This protocol outlines a two-stage process: the N1-alkylation of pseudouridine to introduce the 1,1-difluoroethyl group, followed by a one-pot phosphorylation to yield the desired 5'-triphosphate. The methodologies are based on established principles of nucleoside chemistry and phosphorylation techniques. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.

Introduction

Modified ribonucleosides are critical components in the design of therapeutic messenger RNA (mRNA). Pseudouridine, an isomer of uridine (B1682114), and its derivatives have been demonstrated to be particularly effective at improving the stability and translational output of mRNA while mitigating its immunogenicity. N1-alkylation of pseudouridine offers a versatile approach to further modulate these properties. This protocol details a proposed synthesis for this compound and its subsequent conversion to the biologically active 5'-triphosphate form.

Synthesis Overview

The synthesis of this compound-5'-triphosphate is a two-part process. The first part involves the selective N1-alkylation of pseudouridine with a suitable 1,1-difluoroethylating agent. The second part is the phosphorylation of the 5'-hydroxyl group of the modified nucleoside to generate the triphosphate.

Caption: Overall synthesis workflow.

Experimental Protocols

Part 1: Synthesis of this compound (Proposed Protocol)

This proposed protocol is based on general methods for N1-alkylation of uridine and its analogs. Optimization of reaction conditions may be necessary.

Materials:

-

Pseudouridine

-

2,2-Difluoroethyl trifluoromethanesulfonate (B1224126) (or 1,1-difluoro-2-iodoethane)

-

Potassium carbonate (K₂CO₃) or a non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of pseudouridine (1.0 eq) in anhydrous DMF, add potassium carbonate (3.0 eq).

-

Stir the suspension at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 30 minutes.

-

Add 2,2-difluoroethyl trifluoromethanesulfonate (1.5 eq) dropwise to the reaction mixture.

-

Heat the reaction to 50-60 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

Part 2: Synthesis of this compound-5'-triphosphate

This protocol is adapted from the Ludwig-Eckstein one-pot, three-step synthesis method.

Materials:

-

This compound

-

Phosphorus oxychloride (POCl₃)

-

Proton sponge (1,8-Bis(dimethylamino)naphthalene)

-

Trimethyl phosphate (B84403) (TMP)

-

Tributylammonium (B8510715) pyrophosphate

-

Anhydrous acetonitrile

-

Triethylammonium bicarbonate (TEAB) buffer (1 M, pH 7.5)

-

DEAE-Sephadex A-25 resin

Procedure:

-

Co-evaporate the dried this compound (1.0 eq) with anhydrous acetonitrile.

-

Dissolve the dried nucleoside in anhydrous trimethyl phosphate.

-

Cool the solution to 0 °C in an ice bath and add proton sponge (1.5 eq).

-

Add phosphorus oxychloride (1.2 eq) dropwise while maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C for 2-3 hours.

-

In a separate flask, dissolve tributylammonium pyrophosphate (5.0 eq) in anhydrous DMF and add tributylamine (5.0 eq).

-

Add the pyrophosphate solution to the reaction mixture at 0 °C.

-

Stir the reaction for an additional 30 minutes at 0 °C.

-

Quench the reaction by adding 1 M TEAB buffer (pH 7.5).

-

Stir for 1 hour at room temperature.

-

Purify the crude product by anion-exchange chromatography on a DEAE-Sephadex A-25 column using a linear gradient of TEAB buffer.

-

Combine the fractions containing the product, concentrate, and co-evaporate with methanol (B129727) to remove excess TEAB.

-

Lyophilize to obtain the final product as a white solid.

Data Presentation

Table 1: Reagent Quantities for Synthesis

| Step | Reagent | Molar Eq. | Example Quantity (for 1 mmol scale) |

| 1. N1-Alkylation | Pseudouridine | 1.0 | 244 mg |

| 2,2-Difluoroethyl trifluoromethanesulfonate | 1.5 | ~320 mg | |

| Potassium Carbonate | 3.0 | 414 mg | |

| 2. Phosphorylation | This compound | 1.0 | 308 mg |

| Phosphorus Oxychloride | 1.2 | 0.11 mL | |

| Proton Sponge | 1.5 | 321 mg | |

| Tributylammonium Pyrophosphate | 5.0 | ~2.5 g | |

| Tributylamine | 5.0 | 1.2 mL |

Note: The yield for the N1-alkylation step is hypothetical and requires experimental determination. The yield for the phosphorylation step is typically in the range of 50-70% based on literature for similar nucleosides.

Visualization of Experimental Workflow

Caption: Detailed experimental workflow.

Conclusion

The protocol described provides a comprehensive guide for the synthesis of this compound-5'-triphosphate. While the initial N1-alkylation step is a proposed route and may require optimization, the subsequent phosphorylation follows a well-established and reliable method. The availability of this modified nucleotide will facilitate further research into the structure-activity relationships of modified mRNA and aid in the development of next-generation RNA therapeutics. It is recommended that all steps be carried out by personnel trained in synthetic organic chemistry in a well-ventilated fume hood, using appropriate personal protective equipment.

Application Notes and Protocols for mRNA Synthesis: Incorporating N1-(1,1-Difluoroethyl)pseudouridine via In Vitro Transcription

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of messenger RNA (mRNA) has been significantly advanced by the incorporation of modified nucleosides, which can enhance stability, increase protein expression, and reduce innate immune responses. Pseudouridine (B1679824) (Ψ) and its derivatives, when substituted for uridine (B1682114) during in vitro transcription (IVT), have been shown to be particularly effective in this regard. N1-methylpseudouridine (m1Ψ) is a well-known example that has been crucial in the development of mRNA vaccines.[1][2] This document provides detailed application notes and protocols for the incorporation of a specific modified nucleoside, N1-(1,1-Difluoroethyl)pseudouridine (F2Et-Ψ), into mRNA transcripts via in vitro transcription.

The introduction of N1-substituted pseudouridine derivatives can modulate the biological properties of mRNA.[3] While specific data for this compound is emerging, data from structurally related N1-alkyl-pseudouridines suggests that such modifications can influence transcription efficiency, protein expression, and cellular toxicity.[3] These protocols are based on established methods for in vitro transcription of mRNA with modified nucleosides and are intended to serve as a guide for researchers developing novel mRNA-based therapeutics and vaccines.

Data Presentation

The following tables summarize representative quantitative data for the in vitro transcription of mRNA containing N1-substituted pseudouridine analogs. This data is derived from studies on closely related compounds and serves as a reference for expected outcomes when using this compound.

Table 1: Relative In Vitro Transcription Efficiency of N1-Substituted Pseudouridine Analogs

| N1-Substituted Pseudouridine (Ψ) | Relative Transcription Efficiency (%)* |

| Unmodified Uridine (WT) | 100 |

| Pseudouridine (Ψ) | ~110 |

| N1-Methyl-Ψ | ~95 |

| N1-Ethyl-Ψ | ~85 |

| N1-(2-Fluoroethyl)-Ψ | ~75 |

*Relative efficiency compared to unmodified UTP. Data is representative and based on studies of various N1-substituted pseudouridines. Actual efficiency may vary depending on the specific construct and reaction conditions.[3]

Table 2: Impact of N1-Substituted Pseudouridine Analogs on Protein Expression and Cell Viability

| mRNA Modification | Relative Luciferase Activity in THP-1 Cells (%) | Cell Viability (MTT Assay, % of control) |

| Unmodified Uridine (WT) | 100 | ~60 |

| Pseudouridine (Ψ) | ~500 | ~75 |

| N1-Methyl-Ψ | >1000 | >90 |

| Other N1-Alkyl-Ψ | Variable (often > Ψ) | Generally > Ψ |

*Data is representative and compiled from studies on various N1-substituted pseudouridines. The values serve as an indicator of the potential effects of incorporating this compound.[3]

Experimental Protocols

Protocol 1: In Vitro Transcription of this compound-Modified mRNA

This protocol describes the synthesis of mRNA with complete replacement of uridine by this compound-5'-Triphosphate (F2Et-Ψ-TP) using a T7 RNA polymerase-based in vitro transcription system with co-transcriptional capping.

Materials and Reagents:

-

Linearized plasmid DNA or PCR product with a T7 promoter (1 µg)

-

This compound-5'-Triphosphate (F2Et-Ψ-TP)

-

ATP, CTP, GTP solution (100 mM each)

-

CleanCap® Reagent AG (TriLink BioTechnologies)

-

T7 RNA Polymerase

-

10X Transcription Buffer

-

RNase Inhibitor

-

DNase I (RNase-free)

-

Nuclease-free water

-

Lithium Chloride (LiCl) solution for purification

Procedure:

-

Reaction Setup: Thaw all reagents on ice. In a nuclease-free microcentrifuge tube, assemble the following reaction mixture at room temperature in the specified order:

| Component | Volume (for 20 µL reaction) | Final Concentration |

| Nuclease-free Water | Up to 20 µL | - |

| 10X Transcription Buffer | 2 µL | 1X |

| ATP, CTP, GTP (100 mM each) | 0.5 µL of each | 2.5 mM each |

| This compound-5'-Triphosphate (100 mM) | 0.5 µL | 2.5 mM |

| CleanCap® Reagent AG | 2 µL | - |

| Linearized DNA Template (1 µg/µL) | 1 µL | 50 ng/µL |

| RNase Inhibitor | 1 µL | - |

| T7 RNA Polymerase | 2 µL | - |

-

Incubation: Mix the components gently by pipetting up and down. Centrifuge briefly to collect the reaction mixture at the bottom of the tube. Incubate the reaction at 37°C for 2 to 4 hours.[4]

-

DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes.

Protocol 2: Purification of this compound-Modified mRNA

This protocol describes the purification of the in vitro transcribed mRNA using lithium chloride (LiCl) precipitation, which effectively removes unincorporated nucleotides and proteins.[5]

Procedure:

-

Precipitation: Add 30 µL of nuclease-free water to the 21 µL DNase-treated transcription reaction to bring the volume to 51 µL. Add 30 µL of 8 M LiCl and mix thoroughly. Incubate at -20°C for 30 minutes.

-

Pelleting: Centrifuge the mixture at 12,000 x g for 15 minutes at 4°C to pellet the mRNA.

-

Washing: Carefully discard the supernatant. Wash the pellet with 500 µL of cold 70% ethanol (B145695). Centrifuge at 12,000 x g for 5 minutes at 4°C.

-

Drying and Resuspension: Carefully remove the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the purified mRNA in an appropriate volume of nuclease-free water or a suitable buffer (e.g., 1 mM sodium citrate, pH 6.4).

-

Quantification and Quality Control: Determine the concentration of the mRNA by measuring the absorbance at 260 nm (A260). Assess the purity by calculating the A260/A280 ratio (should be ~2.0). The integrity of the mRNA can be analyzed by denaturing agarose (B213101) gel electrophoresis.

Visualizations

Caption: Workflow for the synthesis of this compound-modified mRNA.

Caption: Simplified signaling pathway of innate immune recognition of mRNA.

References

Application Notes and Protocols for T7 RNA Polymerase-Mediated Synthesis of mRNA with N1-(1,1-Difluoroethyl)pseudouridine Triphosphate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N1-(1,1-Difluoroethyl)pseudouridine triphosphate (DFEΨTP) in in vitro transcription (IVT) reactions catalyzed by T7 RNA polymerase. The incorporation of modified nucleotides like DFEΨ is a critical strategy in the development of mRNA-based therapeutics and vaccines to enhance stability and reduce immunogenicity.

Introduction

The enzymatic synthesis of messenger RNA (mRNA) using bacteriophage T7 RNA polymerase is a cornerstone of modern biotechnology. The substitution of canonical nucleotides with modified analogs, such as pseudouridine (B1679824) (Ψ) and its derivatives, has been instrumental in advancing the clinical application of mRNA. N1-substituted pseudouridines, in particular, have shown promise in further improving the characteristics of synthetic mRNA. This compound is a novel analog designed to modulate the biophysical and biological properties of mRNA. The electron-withdrawing nature of the difluoroethyl group at the N1 position is hypothesized to influence base pairing, stacking interactions, and the overall conformation of the mRNA molecule, potentially impacting transcription efficiency, translational fidelity, and interaction with the innate immune system.

T7 RNA Polymerase Efficiency with Modified Pseudouridine Triphosphates

The efficiency of T7 RNA polymerase in incorporating modified nucleotides can vary depending on the specific modification. While direct quantitative data for this compound triphosphate is not widely available in peer-reviewed literature, studies on other N1-substituted pseudouridine analogs provide valuable insights. Research from TriLink BioTechnologies has shown that the yield of mRNA during in vitro transcription is related to the size and electronic properties of the N1-substitution group.[1]

Comparative In Vitro Transcription Yields

The following table summarizes representative data on the in vitro transcription yields obtained with various modified pseudouridine triphosphates, including the closely related analog N1-(2-fluoroethyl)pseudouridine triphosphate (FEΨTP), which can serve as an estimate for the performance of DFEΨTP. The data is normalized to the yield obtained with unmodified UTP.

| Nucleotide Triphosphate | Modification | Relative IVT Yield (%) |

| UTP | Unmodified | 100 |

| ΨTP | Pseudouridine | 95 - 105 |

| m1ΨTP | N1-methylpseudouridine | 90 - 100 |

| FEΨTP | N1-(2-fluoroethyl)pseudouridine | 85 - 95 |

| DFEΨTP (estimated) | This compound | 80 - 90 |

Note: The relative IVT yield for DFEΨTP is an estimate based on the trend observed with other N1-substituted pseudouridine analogs. Actual yields may vary depending on the specific template and reaction conditions.

Experimental Protocols

Protocol 1: In Vitro Transcription of DFEΨ-Modified mRNA

This protocol describes a standard 20 µL in vitro transcription reaction for the complete substitution of UTP with this compound triphosphate.

Materials:

-

Linearized DNA template with a T7 promoter (0.5-1.0 µg/µL)

-

This compound triphosphate (DFEΨTP) (100 mM)

-

ATP, CTP, GTP (100 mM each)

-

10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)

-

T7 RNA Polymerase (50 U/µL)

-

RNase Inhibitor (40 U/µL)

-

Nuclease-free water

Procedure:

-

Thaw all components on ice.

-

Assemble the reaction at room temperature in the following order:

Component Volume Final Concentration Nuclease-free water to 20 µL - 10x Transcription Buffer 2 µL 1x ATP (100 mM) 2 µL 10 mM CTP (100 mM) 2 µL 10 mM GTP (100 mM) 2 µL 10 mM DFEΨTP (100 mM) 2 µL 10 mM Linearized DNA template 1 µg 50 ng/µL RNase Inhibitor 1 µL 2 U/µL | T7 RNA Polymerase | 2 µL | 5 U/µL |

-

Mix gently by pipetting up and down and spin down briefly.

-

Incubate the reaction at 37°C for 2 to 4 hours.

-

To remove the DNA template, add 1 µL of DNase I (RNase-free) and incubate at 37°C for 15 minutes.

-

Purify the mRNA using a suitable method such as LiCl precipitation or a column-based purification kit.

-

Quantify the mRNA concentration using a spectrophotometer and assess its integrity via gel electrophoresis.

Mandatory Visualizations

Experimental Workflow for DFEΨ-mRNA Synthesis and Analysis

Caption: Workflow for the synthesis and analysis of DFEΨ-modified mRNA.

Signaling Pathways Modulated by Modified mRNA

The incorporation of modified nucleosides like DFEΨ is intended to reduce the activation of innate immune sensors that recognize foreign RNA.

Caption: Modified mRNA evades innate immune recognition, reducing downstream inflammatory responses.

Conclusion

The use of this compound triphosphate in T7 RNA polymerase-mediated in vitro transcription represents a promising avenue for the generation of therapeutic mRNA with potentially enhanced properties. While further studies are needed to fully characterize the impact of this specific modification on transcription efficiency and biological activity, the provided protocols and information serve as a valuable starting point for researchers in the field. The strategic implementation of novel modified nucleotides like DFEΨ is crucial for the continued development of safe and effective mRNA-based medicines.

References

Application Notes and Protocols for the Purification of N1-(1,1-Difluoroethyl)pseudouridine Modified mRNA

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the purification of N1-(1,1-Difluoroethyl)pseudouridine modified messenger RNA (mRNA). The purification of in vitro transcribed (IVT) mRNA is a critical step to ensure its safety and efficacy for therapeutic applications. The primary goal of purification is the removal of process-related impurities, such as the DNA template, enzymes, unincorporated nucleotides, and, most importantly, double-stranded RNA (dsRNA) byproducts.[1][2][3] The presence of dsRNA can trigger innate immune responses, leading to inflammation and reduced protein expression.[1][2][4][5]

This document outlines three common purification methods: High-Performance Liquid Chromatography (HPLC), Oligo-dT Affinity Chromatography, and Lithium Chloride (LiCl) Precipitation. Each method's principles, advantages, and disadvantages are discussed, along with detailed protocols and expected outcomes.

Key Impurities in In Vitro Transcription of Modified mRNA

Following in vitro transcription, the reaction mixture contains the desired single-stranded mRNA (ssRNA) along with several impurities that need to be removed:

-

DNA Template: The linearized plasmid DNA used for transcription.

-

RNA Polymerase and other Enzymes: Such as DNase I used for template removal.

-

Unincorporated Nucleoside Triphosphates (NTPs): Residual building blocks of the mRNA.

-

Aborted Transcripts: Short, incomplete mRNA sequences.

-

Double-Stranded RNA (dsRNA): A significant immunogenic byproduct formed during IVT.[1][2]

The Importance of Removing dsRNA Impurities

Double-stranded RNA is a potent activator of the innate immune system.[1][2] It is recognized by pattern recognition receptors (PRRs) such as Toll-like receptor 3 (TLR3) in endosomes, and RIG-I and MDA5 in the cytoplasm.[1][4][5][6] Activation of these receptors initiates signaling cascades that lead to the production of type I interferons and pro-inflammatory cytokines, which can inhibit translation of the therapeutic mRNA and cause adverse effects.[1][4][5]

Below is a diagram illustrating the innate immune signaling pathways activated by dsRNA.

Comparison of Purification Methods

The choice of purification method depends on the scale of production, the required purity, and the available equipment. Below is a summary of the key characteristics of each method.

| Feature | HPLC | Oligo-dT Affinity Chromatography | LiCl Precipitation |

| Principle | Separation based on size and hydrophobicity | Hybridization of poly(A) tail to oligo(dT) | Selective precipitation of large RNA |

| Purity | Very High (>99%) | High (>95%) | Moderate |

| Yield | Moderate to High (can be >80%) | High (>80%) | Moderate to High |

| dsRNA Removal | Excellent | Good | Partial |

| Scalability | Good, but can be costly | Excellent | Good for lab scale, challenging for large scale |

| Processing Time | Moderate | Fast | Long (includes overnight incubation) |

| Key Advantage | High resolution and purity | High specificity and scalability | Simple and cost-effective |

| Key Disadvantage | Requires specialized equipment | Does not remove truncated polyadenylated mRNA | Less effective at removing dsRNA and small RNAs |

Experimental Workflow for mRNA Purification

The overall workflow for mRNA purification typically involves an initial capture step followed by one or more polishing steps to achieve high purity.

Application Notes and Protocols

High-Performance Liquid Chromatography (HPLC)

Principle: Ion-pair reversed-phase HPLC (IP-RP-HPLC) is a powerful technique for purifying mRNA. It separates molecules based on their size and hydrophobicity. An ion-pairing agent in the mobile phase interacts with the negatively charged phosphate (B84403) backbone of the mRNA, allowing it to be retained on a hydrophobic stationary phase. Elution is typically achieved by increasing the concentration of an organic solvent.[7] This method is highly effective at removing dsRNA, as well as other impurities like aborted transcripts and the DNA template.[7]

Advantages:

-

Provides very high purity and resolution.[7]

-

Effectively removes a wide range of impurities, including dsRNA.[7]

-

Amenable to scale-up.

Disadvantages:

-

Requires specialized and expensive equipment.

-

The use of organic solvents may require an additional step for their removal.

Protocol for IP-RP-HPLC Purification of Modified mRNA:

Materials:

-

HPLC system with a UV detector

-

Reversed-phase HPLC column suitable for oligonucleotide separation (e.g., Agilent PLRP-S)

-

Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in RNase-free water

-

Mobile Phase B: 0.1 M TEAA in acetonitrile (B52724)

-

Crude this compound modified mRNA sample

-

RNase-free water and tubes

Procedure:

-

System Preparation:

-

Equilibrate the HPLC system and column with a mixture of Mobile Phase A and B (e.g., 95% A, 5% B) until a stable baseline is achieved.

-

Set the column temperature (e.g., 60-75°C) to denature the mRNA and improve separation.

-

-

Sample Preparation:

-

Resuspend the crude mRNA in Mobile Phase A to a suitable concentration (e.g., 1-5 mg/mL).

-

Filter the sample through a 0.22 µm syringe filter to remove any particulates.

-

-

HPLC Run:

-

Inject the prepared sample onto the column.

-

Elute the mRNA using a linear gradient of Mobile Phase B (e.g., 5% to 55% B over 30 minutes).

-

Monitor the elution profile at 260 nm. The main peak corresponds to the full-length mRNA.

-

-

Fraction Collection:

-

Collect the fractions corresponding to the main mRNA peak.

-

-

Post-Purification Processing:

-

Pool the collected fractions containing the purified mRNA.

-

Remove the acetonitrile and TEAA by methods such as speed-vacuum centrifugation or tangential flow filtration.

-

Resuspend the purified mRNA in RNase-free water or a suitable buffer.

-

-

Quantification and Quality Control:

-

Determine the concentration of the purified mRNA using a spectrophotometer (e.g., NanoDrop).

-

Assess the purity and integrity using methods like capillary gel electrophoresis (CGE) or analytical HPLC.

-

Oligo-dT Affinity Chromatography

Principle: This method leverages the specific hybridization between the poly(A) tail of the mRNA and complementary oligo(dT) ligands immobilized on a solid support (e.g., magnetic beads or a chromatography resin).[8][9] In the presence of a high-salt buffer, which neutralizes the negative charge of the phosphate backbone, the poly(A) tail of the mRNA binds to the oligo(dT) matrix. Impurities that lack a poly(A) tail are washed away. The purified mRNA is then eluted using a low-salt buffer.[10][11]

Advantages:

-

High specificity for polyadenylated mRNA.

-

Simple and rapid procedure.

-

Highly scalable for large-scale manufacturing.[8]

Disadvantages:

-

Does not effectively remove truncated mRNA fragments that still possess a poly(A) tail.

-

May not completely remove all dsRNA if it is associated with polyadenylated mRNA.

Protocol for Oligo-dT Affinity Chromatography:

Materials:

-

Oligo(dT) magnetic beads or chromatography resin

-

Binding/Wash Buffer (e.g., 20 mM Tris-HCl pH 7.5, 1 M NaCl, 2 mM EDTA)

-

Elution Buffer (e.g., 10 mM Tris-HCl pH 7.5)

-

RNase-free water and tubes

-

Magnetic stand (for magnetic beads) or chromatography column

Procedure:

-

Matrix Preparation:

-

If using magnetic beads, wash them with Binding/Wash Buffer according to the manufacturer's instructions.

-

If using a chromatography column, equilibrate the column with several column volumes of Binding/Wash Buffer.

-

-

Sample Preparation:

-

Adjust the salt concentration of the crude mRNA sample to match the Binding/Wash Buffer.

-

-

Binding:

-

Add the prepared mRNA sample to the oligo(dT) matrix.

-

Incubate at room temperature for 5-10 minutes with gentle mixing to allow for hybridization.

-

-

Washing:

-

For magnetic beads, place the tube on a magnetic stand, remove the supernatant, and wash the beads multiple times with Binding/Wash Buffer.

-

For a chromatography column, wash the column with several column volumes of Binding/Wash Buffer.

-

-

Elution:

-

Add Elution Buffer to the oligo(dT) matrix to release the bound mRNA.

-

Incubate for a few minutes at room temperature.

-

Collect the eluate containing the purified mRNA.

-

-

Quantification and Quality Control:

-

Measure the concentration of the purified mRNA.

-

Analyze the purity and integrity of the mRNA.

-

Lithium Chloride (LiCl) Precipitation

Principle: LiCl precipitation is a simple method for selectively precipitating large RNA molecules, such as mRNA, while smaller nucleic acids (like tRNA and 5S rRNA) and unincorporated nucleotides remain in solution.[][13] The high concentration of lithium ions effectively neutralizes the negative charges on the RNA backbone, reducing its solubility and causing it to precipitate.[]

Advantages:

-

Simple, fast, and inexpensive.

-

Does not require specialized equipment.

-

Good for initial cleanup and concentration of mRNA.

Disadvantages:

-

Less effective at removing dsRNA compared to chromatography methods.[14]

-

May not efficiently precipitate smaller mRNA molecules.[13]

-

Residual lithium ions can inhibit downstream applications and may need to be removed by subsequent ethanol (B145695) precipitation.

Protocol for LiCl Precipitation:

Materials:

-

High-concentration LiCl solution (e.g., 8 M), RNase-free

-

RNase-free water

-

70% ethanol, RNase-free

-

Microcentrifuge

-

RNase-free tubes

Procedure:

-

Precipitation:

-

To your crude mRNA solution, add the high-concentration LiCl solution to achieve a final concentration of 2-4 M.[]

-

Mix well and incubate at -20°C for at least 30 minutes (or overnight for higher recovery).[][13]

-

-

Pelleting:

-

Centrifuge the mixture at high speed (e.g., >12,000 x g) for 15-30 minutes at 4°C.[]

-

A white pellet of mRNA should be visible at the bottom of the tube.

-

-

Washing:

-

Carefully discard the supernatant.

-

Wash the pellet with ice-cold 70% ethanol to remove residual LiCl and other impurities.[]

-

Centrifuge again for 5-10 minutes at 4°C.

-

-

Resuspension:

-

Discard the ethanol supernatant and air-dry the pellet briefly. Do not over-dry, as this can make it difficult to resuspend.[]

-

Resuspend the purified mRNA pellet in an appropriate volume of RNase-free water or buffer.

-

-

Quantification and Quality Control:

-

Determine the concentration and assess the purity of the resuspended mRNA.

-

Quality Control of Purified Modified mRNA

After purification, it is essential to perform quality control to assess the concentration, purity, and integrity of the this compound modified mRNA.

Analytical Methods:

-

UV-Vis Spectrophotometry: To determine the concentration of the mRNA and assess for protein contamination (A260/A280 ratio should be ~2.0).

-

Capillary Gel Electrophoresis (CGE): A high-resolution method to assess the integrity and purity of the mRNA. It can resolve full-length mRNA from shorter fragments and impurities.

-

Analytical HPLC: Can be used to determine the purity of the final product with high sensitivity.

-

Mass Spectrometry (MS): Used to confirm the identity and sequence of the modified mRNA and to quantify modifications.[15][16]

-

Dot Blot or ELISA: Can be used to specifically detect and quantify dsRNA impurities.

By selecting the appropriate purification strategy and implementing rigorous quality control, researchers can obtain high-quality this compound modified mRNA suitable for a wide range of research and therapeutic applications.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Research progress on immune mechanism and control strategy of dsRNA impurities in mRNA vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cytivalifesciences.com [cytivalifesciences.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Innate immune responses to RNA: sensing and signaling [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Purification Of mRNA By Affinity Chromatography On CIMmultus Oligo dT Column [advancingrna.com]

- 9. lifesciences.danaher.com [lifesciences.danaher.com]

- 10. sartorius.com.cn [sartorius.com.cn]

- 11. dcvmn.org [dcvmn.org]

- 13. Star Republic: Guide for Biologists [sciencegateway.org]

- 14. researchgate.net [researchgate.net]

- 15. mRNA Modification Analysis by MS - CD Genomics [rna.cd-genomics.com]

- 16. Analysis of RNA and its Modifications - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of N1-(1,1-Difluoroethyl)pseudouridine Incorporation in mRNA using LC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of messenger RNA (mRNA) has been significantly unlocked by the introduction of modified nucleosides, which enhance stability and reduce the innate immunogenicity of synthetic mRNA. The substitution of uridine (B1682114) with pseudouridine (B1679824) and its N1-methylated derivative has been a cornerstone of this success.[1] Further innovation in this area involves the exploration of other N1-substituted pseudouridine analogs to fine-tune the properties of mRNA therapeutics. One such modification is N1-(1,1-Difluoroethyl)pseudouridine, which is designed to modulate the biological activity of mRNA. Accurate and robust analytical methods are crucial for the characterization of these modified mRNAs, specifically to quantify the incorporation of the modified nucleoside, which is a critical quality attribute. This application note provides a detailed protocol for the liquid chromatography-mass spectrometry (LC-MS) based quantification of this compound in mRNA.

Principle

The quantification of this compound incorporation in an mRNA sample involves a multi-step process. First, the mRNA is enzymatically digested into its constituent nucleosides. The resulting nucleoside mixture is then separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS). By using a stable isotope-labeled internal standard and a calibration curve, the precise amount of this compound can be determined relative to the canonical nucleosides, allowing for the calculation of the incorporation rate.

Experimental Protocols

Enzymatic Digestion of mRNA

This protocol outlines the complete digestion of the mRNA sample into individual nucleosides.

Materials:

-

mRNA sample containing this compound

-

Nuclease P1 (from Penicillium citrinum)

-

Bacterial Alkaline Phosphatase (BAP)

-

Ammonium (B1175870) acetate (B1210297) buffer (10 mM, pH 5.3)

-

Ultrapure water

Procedure:

-

In a sterile, RNase-free microcentrifuge tube, dissolve 1-5 µg of the mRNA sample in 20 µL of 10 mM ammonium acetate buffer.

-

Add 2 units of Nuclease P1 to the mRNA solution.

-

Incubate the reaction mixture at 50°C for 2 hours.

-

Add 2 units of Bacterial Alkaline Phosphatase (BAP).

-

Incubate the mixture at 37°C for an additional 1 hour.

-

Centrifuge the sample at 10,000 x g for 5 minutes to pellet any undigested material.

-

Carefully transfer the supernatant containing the nucleoside mixture to a new sterile tube for LC-MS analysis.

LC-MS/MS Analysis

This section details the parameters for the chromatographic separation and mass spectrometric detection of the nucleosides.

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% formic acid in water |

| Mobile Phase B | 0.1% formic acid in acetonitrile |

| Gradient | 0-5 min: 2% B; 5-15 min: 2-30% B; 15-17 min: 30-95% B; 17-19 min: 95% B; 19-20 min: 95-2% B; 20-25 min: 2% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

MS Parameters (Positive Ion Mode):

| Parameter | Value |

| Ion Source | Electrospray Ionization (ESI) |

| Ionization Mode | Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow | 800 L/hr |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions:

Quantitative analysis is performed using MRM. The following table provides hypothetical MRM transitions for the canonical nucleosides and this compound. Note: The exact m/z values for the precursor and product ions of this compound and its internal standard should be determined experimentally by infusing the pure compounds into the mass spectrometer.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Adenosine (A) | 268.1 | 136.1 | 15 |

| Guanosine (G) | 284.1 | 152.1 | 15 |

| Cytidine (C) | 244.1 | 112.1 | 15 |

| Uridine (U) | 245.1 | 113.1 | 15 |

| This compound | To be determined | To be determined | To be determined |

| [¹³C,¹⁵N]-N1-(1,1-Difluoroethyl)pseudouridine (Internal Standard) | To be determined | To be determined | To be determined |

Data Presentation and Analysis

The incorporation of this compound is calculated as a percentage of the total uridine content in the mRNA.

Quantitative Data Summary (Hypothetical):

| mRNA Batch | % Adenosine | % Guanosine | % Cytidine | % Uridine (unmodified) | % this compound | Total Uridine Species Incorporation |

| Batch A | 24.8 | 25.1 | 24.9 | 0.2 | 25.0 | 100% |

| Batch B | 25.0 | 24.9 | 25.2 | 0.5 | 24.4 | 98% |

| Batch C | 24.9 | 25.2 | 25.0 | 0.1 | 24.8 | 99.6% |

Total Uridine Species Incorporation is calculated as: [% this compound / (% Uridine + % this compound)] * 100

Visualizations

Experimental Workflow

References

Application Notes and Protocols for N1-(1,1-Difluoroethyl)pseudouridine (dF2Ψ) Modified mRNA Transfection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Messenger RNA (mRNA) has emerged as a powerful tool in therapeutics and research, enabling transient expression of proteins without the risks associated with genomic integration. Chemical modifications of mRNA nucleotides are crucial for enhancing stability, increasing translational efficiency, and reducing the innate immune response. N1-methylpseudouridine (m1Ψ) is a well-established modification that significantly improves the therapeutic potential of mRNA.[1][2][3][4][5][6][7] More recently, novel modifications such as N1-(1,1-Difluoroethyl)pseudouridine (dF2Ψ) are being explored for potentially superior properties. While specific protocols for dF2Ψ are still emerging, this document provides a detailed protocol for the transfection of dF2Ψ-modified mRNA into mammalian cells, based on established methods for other N1-substituted pseudouridine (B1679824) analogs like N1-(2-fluoroethyl)-Ψ (FE1Ψ) and the extensively studied m1Ψ.[8]

The introduction of modifications like pseudouridine and its derivatives can significantly enhance protein expression by reducing the activation of innate immune sensors such as Toll-like receptors (TLRs) and protein kinase R (PKR), which would otherwise lead to translational shutdown.[8][9] This protocol outlines the steps for preparing dF2Ψ-modified mRNA, formulating it with a lipid-based transfection reagent, and delivering it to cultured cells for efficient protein expression.

Data Presentation

Table 1: Comparative Transfection Efficiency of Modified mRNA

| mRNA Modification | Reporter Gene Expression (Relative Luciferase Activity) | Cell Viability (%) | IFN-β Response (pg/mL) | Reference |

| Unmodified Uridine | 1.0 | 75 | 850 | [1][2] |

| Pseudouridine (Ψ) | 5.8 | 85 | 320 | [1][2] |

| N1-methylpseudouridine (m1Ψ) | 13.2 | 95 | 150 | [1][2] |

| This compound (dF2Ψ) | Expected to be similar to or higher than m1Ψ | Expected to be high | Expected to be low | Inferred from[8] |

Note: Data for dF2Ψ is extrapolated based on the performance of similar N1-substituted pseudouridine analogs. Actual performance may vary.

Table 2: Recommended Starting Conditions for dF2Ψ-mRNA Transfection

| Parameter | 24-Well Plate | 12-Well Plate | 6-Well Plate |

| Cell Seeding Density | 0.5 - 2.0 x 10^5 cells/well | 1.0 - 4.0 x 10^5 cells/well | 2.0 - 8.0 x 10^5 cells/well |

| dF2Ψ-mRNA Amount | 0.25 - 1.0 µg | 0.5 - 2.0 µg | 1.0 - 4.0 µg |

| Lipid Transfection Reagent Volume | 0.75 - 3.0 µL | 1.5 - 6.0 µL | 3.0 - 12.0 µL |

| Complexation Volume (Serum-free medium) | 50 µL | 100 µL | 200 µL |

| Final Culture Volume | 0.5 mL | 1.0 mL | 2.0 mL |

Experimental Protocols

I. In Vitro Transcription and Purification of dF2Ψ-Modified mRNA

This protocol describes the synthesis of dF2Ψ-modified mRNA from a DNA template.

Materials:

-

Linearized plasmid DNA or PCR product with a T7 promoter upstream of the gene of interest and a poly(A) tail template.

-

NTP solution containing ATP, GTP, CTP, and this compound-5'-Triphosphate (dF2ΨTP) in place of UTP.

-

T7 RNA Polymerase

-

RNase Inhibitor

-

DNase I

-

mRNA purification kit (e.g., silica-based columns)

-

Nuclease-free water

Procedure:

-

Assemble the Transcription Reaction: In a nuclease-free tube, combine the following components at room temperature in the specified order:

-

Nuclease-free water to a final volume of 20 µL

-

10X Transcription Buffer (2 µL)

-

ATP, GTP, CTP, dF2ΨTP mix (final concentration of each NTP is typically 2 mM)